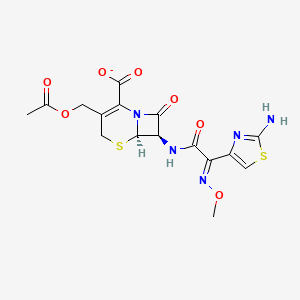

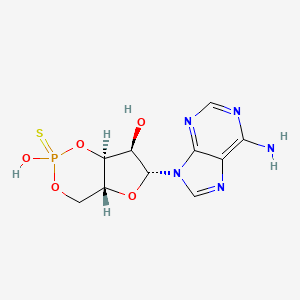

Cefotaxime(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

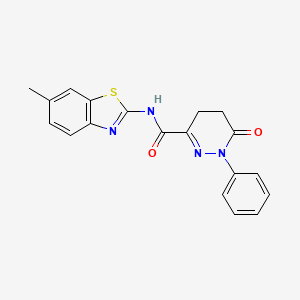

Semisynthetic broad-spectrum cephalosporin.

Applications De Recherche Scientifique

1. Treatment of Spontaneous Bacterial Peritonitis in Cirrhosis

Cefotaxime is used as the initial therapy for spontaneous bacterial peritonitis in cirrhosis. A study investigated factors influencing prognosis in cirrhotic patients with this type of infection treated with cefotaxime. The study found that infection resolution and patient survival could be predicted by several clinical and laboratory variables obtained at the time of infection diagnosis (Toledo et al., 1993).

2. Pediatric Patient Therapy

Cefotaxime has been evaluated in pediatric patients, showing cure or improvement in 97% of cases with minimal toxicity. The drug's disposition in this age group is similar to that in adults (Kafetzis et al., 1981).

3. Human Pharmacology

Cefotaxime's pharmacokinetic properties have been studied in volunteers, showing its effectiveness against gram-negative organisms and stability against β-lactamases. The study provided detailed insights into its pharmacokinetics, including serum concentration levels and clearance rates (Lüthy et al., 1979).

4. Broad-Spectrum Antibiotic for Serious Infections

Cefotaxime is active against most gram-positive and gram-negative organisms, showing efficacy as sole therapy for various serious infections including bacteremias and meningitis caused by multiresistant organisms (Francke & Neu, 1981).

5. Dosing Regimen Optimization in Neonates

A study conducted a population pharmacokinetic study of cefotaxime in neonates and young infants to optimize the dosing regimen. The study established a model-based dosing regimen based on gestational age and postnatal age (Leroux et al., 2016).

6. Surgical Prophylaxis

Cefotaxime has been extensively used for prophylaxis in various surgical procedures, showing effectiveness and cost-efficiency in single-dose or short-course regimens (Sader & Jones, 1992).

7. Treatment of Pelvic Inflammatory Disease

The drug was studied for the treatment of gonococcal and nongonococcal pelvic inflammatory disease, showing uniform effectiveness against gonococcal pelvic inflammatory disease (Monson et al., 1981).

8. In Vitro Antimicrobial Activity

Cefotaxime showed broad antimicrobial activity against various gram-positive and gram-negative bacteria, being more active than other cephalosporins against Enterobacteriaceae and stable against bacterial β-lactamases (Masuyoshi et al., 1980).

9. Cefotaxime in Cirrhotic Patients

The efficacy of cefotaxime compared to amoxicillin-clavulanic acid in treating bacterial infections in cirrhotic patients was studied, showing similar infection resolution rates and cost-effectiveness (Ricart et al., 2000).

10. Penetration in Sputum, Bone, and Prostatic Tissue

Cefotaxime concentrations were measured in serum, bronchial secretion, bone, and prostatic tissue in patients treated for chronic bronchitis, providing insight into its pharmacokinetics in different body tissues (Braga et al., 1982).

Propriétés

Nom du produit |

Cefotaxime(1-) |

|---|---|

Formule moléculaire |

C16H16N5O7S2- |

Poids moléculaire |

454.5 g/mol |

Nom IUPAC |

(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/p-1/b20-9+/t10-,14-/m1/s1 |

Clé InChI |

GPRBEKHLDVQUJE-VINNURBNSA-M |

SMILES isomérique |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)[O-] |

SMILES canonique |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-] |

Synonymes |

Benaxima Biosint Cefotaxim Cefotaxime Cefotaxime Sodium Cefradil Cephotaxim Claforan Fotexina HR 756 HR-756 HR756 Kendrick Klaforan Primafen Ru 24756 Ru-24756 Ru24756 Sodium, Cefotaxime Taporin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

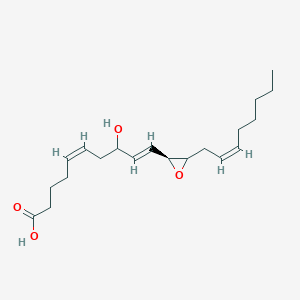

![7-[(1R,2R)-2-[(E,3S)-3-(1-butylcyclobutyl)-3-hydroxyprop-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1240464.png)

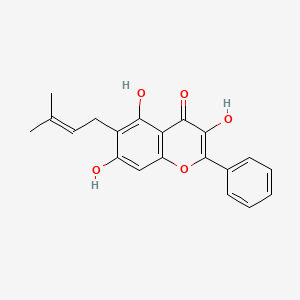

![4-(3,4-dimethoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B1240476.png)